![molecular formula C12H18N2O B14478273 N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea CAS No. 66736-29-6](/img/structure/B14478273.png)
N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea, also known as isoproturon, is a phenylurea herbicide widely used in agriculture to control the growth of broadleaf and grass weeds. It is particularly effective in wheat and barley fields. The compound works by inhibiting photosynthesis in susceptible plants, leading to their eventual death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 4-isopropylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to meet regulatory standards for agricultural chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and resistance.
Biology: Investigated for its effects on plant physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices.
Wirkmechanismus
The primary mechanism of action of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is the inhibition of photosynthesis in plants. It targets the D1 protein of Photosystem II (PS-II) in the chloroplasts, blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, leading to the death of the plant. The compound binds to the Q_B site of the D1 protein, preventing the transfer of electrons and the formation of ATP and NADPH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diuron: Another phenylurea herbicide with a similar mode of action but different chemical structure.
Linuron: Similar herbicidal properties but used in different crop types.
Monuron: An older herbicide with a similar mechanism but less commonly used today.
Uniqueness
N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is unique due to its specific substitution pattern on the aromatic ring, which provides optimal herbicidal activity and selectivity. Its effectiveness in controlling a wide range of weeds in cereal crops makes it a valuable tool in modern agriculture .
Eigenschaften
CAS-Nummer |
66736-29-6 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,3-dimethyl-1-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)14(4)12(15)13-3/h5-9H,1-4H3,(H,13,15) |
InChI-Schlüssel |
DVOWQDWWOXQBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


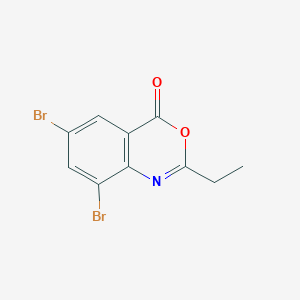
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
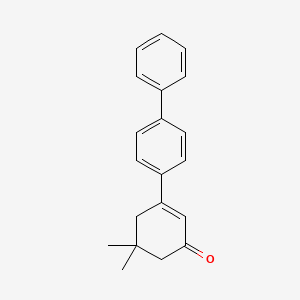
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

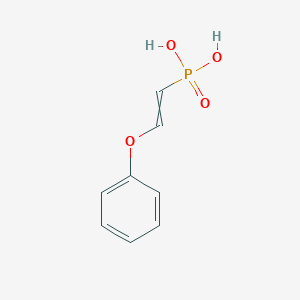
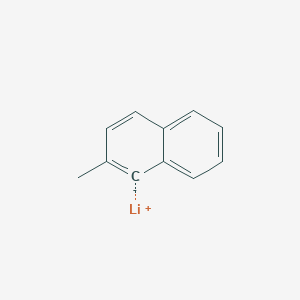

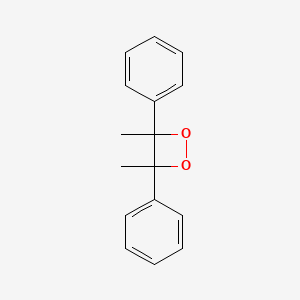
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
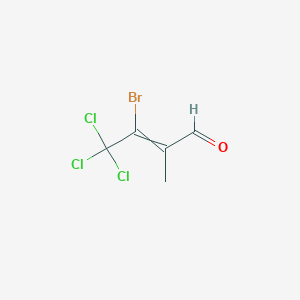
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
